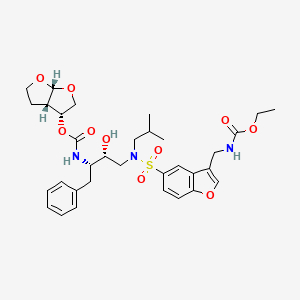![molecular formula C40H59AlN10O13 B10826830 aluminum;2-[(2S,5S,8R,11S,14S,17S)-11,14,17-tris[3-[acetyl(oxido)amino]propyl]-8-benzyl-5-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide CAS No. 1186200-57-6](/img/structure/B10826830.png)
aluminum;2-[(2S,5S,8R,11S,14S,17S)-11,14,17-tris[3-[acetyl(oxido)amino]propyl]-8-benzyl-5-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
VL-2397 is a cyclic hexapeptide that chelates aluminum and is structurally related to ferrichrome, a low-molecular-weight siderophore . The synthetic route involves the assembly of the hexapeptide chain followed by cyclization and chelation with aluminum . The industrial production methods for VL-2397 are not extensively documented, but they likely involve standard peptide synthesis techniques followed by purification and chelation steps .
Chemical Reactions Analysis
VL-2397 undergoes several types of chemical reactions, including chelation and substitution reactions. The compound’s antifungal activity is modulated by the availability of iron and defects in iron homeostatic mechanisms . Common reagents used in these reactions include aluminum salts for chelation and various solvents for peptide synthesis . The major products formed from these reactions are the cyclic hexapeptide with aluminum chelation .
Scientific Research Applications
VL-2397 has several scientific research applications, particularly in the field of antifungal therapy. It has shown potent activity against Aspergillus species, including azole-resistant strains, Fusarium solani, and Candida glabrata . The compound has been tested in several animal models of invasive aspergillosis, demonstrating rapid fungicidal activity . Additionally, VL-2397 has been studied in phase 1 clinical trials, showing safety and tolerability in humans .
Mechanism of Action
VL-2397 exerts its antifungal effects by being transported into fungal cells via the Sit1 transporter, which is not found in humans, leading to fungal specificity . Once inside the fungal cell, VL-2397 disrupts intracellular processes, although the precise mechanism of action is not fully understood . The compound’s activity is independent of cellular aluminum importation, suggesting a unique mode of action .
Comparison with Similar Compounds
VL-2397 is unique compared to other antifungal agents due to its siderophore-like structure and aluminum chelation . Similar compounds include ferrichrome and other siderophores, but VL-2397 is differentiated by three amino acid changes and an aluminum rather than iron chelate . Other novel antifungal agents in development include rezafungin, ibrexafungerp, and olorofim, each with distinct mechanisms of action .
Properties
CAS No. |
1186200-57-6 |
|---|---|
Molecular Formula |
C40H59AlN10O13 |
Molecular Weight |
914.9 g/mol |
IUPAC Name |
aluminum;2-[(2S,5S,8R,11S,14S,17S)-11,14,17-tris[3-[acetyl(oxido)amino]propyl]-8-benzyl-5-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide |
InChI |
InChI=1S/C40H59N10O13.Al/c1-23(2)20-31-38(58)46-32(21-27-12-7-6-8-13-27)39(59)44-29(15-10-18-49(62)25(4)52)36(56)42-28(14-9-17-48(61)24(3)51)35(55)43-30(16-11-19-50(63)26(5)53)37(57)47-33(22-34(41)54)40(60)45-31;/h6-8,12-13,23,28-33H,9-11,14-22H2,1-5H3,(H2,41,54)(H,42,56)(H,43,55)(H,44,59)(H,45,60)(H,46,58)(H,47,57);/q-3;+3/t28-,29-,30-,31-,32+,33-;/m0./s1 |
InChI Key |
NRHTWBFQTMOOKS-FELWXBABSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CCCN(C(=O)C)[O-])CCCN(C(=O)C)[O-])CCCN(C(=O)C)[O-])CC2=CC=CC=C2.[Al+3] |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCCN(C(=O)C)[O-])CCCN(C(=O)C)[O-])CCCN(C(=O)C)[O-])CC2=CC=CC=C2.[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826755.png)

![(3S)-4-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-3-[[2-[ethyl(4-piperidin-4-ylbutanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B10826766.png)
![1-[(2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826775.png)



![(4R)-3-[(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methyl-benzoyl)amino]-4-phenyl-butanoyl]-5,5-dimethyl-N-prop-2-ynyl-thiazolidine-4-carboxamide](/img/structure/B10826802.png)
![1-[(1R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826806.png)
![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[[(3S)-2-oxothiolan-3-yl]amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B10826817.png)



![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B10826845.png)
